5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano-
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Overview
Description
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- typically involves the reaction of thioamides with cyanamide derivatives under controlled conditions. One common method involves the cyclization of thioamides with cyanamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxamide: Investigated for its antiproliferative activity against cancer cells.
Thiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- is unique due to its specific structural features, which confer distinct biological activities.
Properties
CAS No. |
143659-37-4 |
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Molecular Formula |
C6H7N7S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
N'-cyano-2-(diaminomethylideneamino)-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C6H7N7S/c7-2-12-4(8)3-1-11-6(14-3)13-5(9)10/h1H,(H2,8,12)(H4,9,10,11,13) |
InChI Key |
DDFPUZINVGNNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)C(=NC#N)N |
Origin of Product |
United States |
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